1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid
Beschreibung
Historical Context of Pyrazole-Based Research
The study of pyrazole derivatives traces its origins to the late 19th century, when German chemist Ludwig Knorr first introduced the term "pyrazole" in 1883 while investigating heterocyclic compounds. Early synthetic methods, such as Hans von Pechmann’s 1898 protocol using acetylene and diazomethane, laid the groundwork for pyrazole chemistry. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first discovery of a naturally occurring pyrazole, underscoring its biological relevance. These foundational discoveries catalyzed interest in pyrazole’s structural versatility, particularly its ability to accommodate diverse substituents, including halogens like iodine.
The evolution of pyrazole chemistry accelerated in the 20th century with the development of pharmaceuticals such as celecoxib, a selective COX-2 inhibitor containing a pyrazole core. This demonstrated the scaffold’s potential for drug design, prompting further exploration of functionalized pyrazoles. The introduction of iodine atoms into pyrazole systems emerged as a critical advancement, enabling precise modulation of electronic properties and reactivity.
Position of Iodinated Pyrazoles in Heterocyclic Chemistry
Iodinated pyrazoles occupy a unique niche in heterocyclic chemistry due to iodine’s dual role as a steric and electronic modulator. The incorporation of iodine at the C-4 position, as seen in 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid, enhances the compound’s suitability for cross-coupling reactions, facilitating the construction of complex architectures. Recent methodologies, such as the KIO~3~/PhSeSePh system under acidic conditions, enable direct iodination of pyrazoles with high regioselectivity. This method bypasses traditional multi-step protocols, streamlining the synthesis of 4-iodo derivatives.
Table 1: Key Iodinated Pyrazole Derivatives and Their Applications
The electronic effects of iodine also influence the acidity and hydrogen-bonding capacity of the pyrazole ring, making iodinated derivatives valuable in crystal engineering and supramolecular chemistry. For example, iodolopyrazolium salts derived from 4-iodopyrazoles exhibit strong halogen-bonding interactions, enabling applications in catalysis and materials science.
Academic and Industrial Research Landscape
Academic research on iodinated pyrazoles has intensified over the past decade, driven by their utility in medicinal chemistry and synthetic organic chemistry. Institutions such as the Federal University Fluminense and the University of Perugia have pioneered catalytic iodination techniques, emphasizing sustainability and efficiency. Collaborative efforts between academia and industry aim to translate these innovations into scalable processes for pharmaceutical manufacturing.
Industrial interest in 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid centers on its role as a building block for bioactive molecules. For instance, derivatives of celecoxib, synthesized via iodinated pyrazole intermediates, highlight the scaffold’s relevance in anti-inflammatory drug development. The compound’s carboxylic acid moiety further permits conjugation with biomolecules, expanding its utility in targeted therapies.
Recent patent filings and publications reflect a growing focus on iodinated pyrazoles in agrochemicals and materials science. For example, their incorporation into liquid crystals and metal-organic frameworks (MOFs) leverages iodine’s polarizability and steric bulk. This multidisciplinary engagement underscores the compound’s versatility and ensures its continued prominence in heterocyclic research.
Eigenschaften
IUPAC Name |
2-cyclopentyl-4-iodopyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGARWZMIOQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-68-5 | |
| Record name | 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, followed by iodination and subsequent cyclization to yield the desired pyrazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically under anhydrous conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Wissenschaftliche Forschungsanwendungen
Biological Activities
1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid exhibits a range of biological activities that make it a candidate for therapeutic applications:
1. Enzyme Inhibition
- The compound has been shown to inhibit specific enzymes, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can potentially lead to therapeutic effects in conditions characterized by dysregulated cell proliferation.
2. Anti-inflammatory Effects
- Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that this compound can reduce inflammation markers such as TNF-α and IL-6, suggesting its potential application in treating inflammatory diseases.
3. Antiviral Activity
- Preliminary studies suggest that the compound may exhibit antiviral properties, although further research is needed to elucidate its efficacy and mechanisms of action in viral infections .
Case Studies and Research Findings
Numerous studies have explored the biological activities and potential applications of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid:
Study on CDK Inhibition
- A study highlighted the ability of certain pyrazole derivatives to inhibit CDKs effectively, suggesting that 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid may similarly affect cell proliferation pathways. The research demonstrated an inhibition percentage of around 27.4% for PI3Kα at a concentration of 1 μM .
Anti-inflammatory Research
- Research involving pyrazole compounds showed their capacity to inhibit pro-inflammatory cytokines significantly. For instance, some derivatives achieved up to 85% inhibition of TNF-α levels at specific concentrations, indicating strong anti-inflammatory potential.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Pyrazole Carboxylic Acid Derivatives
Pyrazole derivatives with carboxylic acid substituents exhibit diverse physicochemical and pharmacological properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of structurally related compounds:
Structural and Substituent Analysis
Physicochemical and Functional Comparisons
- Acidity and Solubility : The carboxylic acid group’s position (4 vs. 5) significantly impacts acidity. For example, 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid (5-COOH) may exhibit stronger acidity than 4-COOH derivatives due to resonance stabilization differences . Electron-withdrawing substituents (e.g., iodine) further enhance acidity, while electron-donating groups (e.g., methoxy in ) reduce it.
- Hydrogen Bonding: Compounds with amino (e.g., ) or hydroxyl groups form robust hydrogen-bonded networks, as described in graph set analysis (). In contrast, iodine’s steric bulk may limit directional hydrogen bonding .
- Crystallinity : The iodine atom in the target compound improves X-ray diffraction quality, facilitating structure determination via programs like SHELX . Methyl or cyclopropane substituents (e.g., ) reduce molecular weight and crystallinity.
Pharmacological Relevance
While direct pharmacological data for the target compound are unavailable, structurally related pyrazole derivatives exhibit bioactivity. For instance:
- Angiotensin II antagonists (e.g., CV-11974 in ) rely on tetrazole and carboxylic acid groups for receptor binding. The iodine in the target compound may mimic heavy halogen interactions observed in drug-receptor binding .
Biologische Aktivität
1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid (CPIHPA) is a synthetic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its interactions with various biological targets.
Chemical Structure and Properties
CPIHPA has the molecular formula CHI NO and a molecular weight of approximately 290.1 g/mol. The presence of the iodine atom in its structure is significant, as it influences the compound's reactivity and biological interactions compared to its halogen analogs such as chloro, bromo, and fluoro derivatives.
CPIHPA's mechanism of action primarily involves its interaction with specific enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and other interactions at active sites, leading to modulation of biochemical pathways. This can result in either inhibition or activation of target molecules, affecting various physiological processes.
Enzyme Inhibition
Research indicates that CPIHPA may function as an enzyme inhibitor. For instance, studies have shown that related pyrazole compounds exhibit inhibitory effects on liver alcohol dehydrogenase (LAD), suggesting potential applications in managing alcohol metabolism disorders .
Anticancer Potential
Preliminary investigations into CPIHPA's anticancer properties are promising. Similar pyrazole derivatives have demonstrated cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These studies highlight the potential for CPIHPA to induce apoptosis in cancer cells, possibly through the modulation of caspase activity .
Comparative Analysis
To understand CPIHPA's biological activity better, it is useful to compare it with similar compounds. The table below summarizes key differences between CPIHPA and its analogs:
| Compound | Iodine Substituent | Biological Activity |
|---|---|---|
| 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid (CPIHPA) | Yes | Potential enzyme inhibitor; anticancer activity observed |
| 1-Cyclopentyl-4-chloro-1H-pyrazole-5-carboxylic acid | No | Moderate enzyme inhibition; less cytotoxicity |
| 1-Cyclopentyl-4-bromo-1H-pyrazole-5-carboxylic acid | No | Similar activity profile to chloro derivative |
| 1-Cyclopentyl-4-fluoro-1H-pyrazole-5-carboxylic acid | No | Lower reactivity; minimal biological activity |
Case Studies
A recent study explored the synthesis and biological evaluation of CPIHPA analogs, demonstrating enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin. Flow cytometry assays revealed that CPIHPA could significantly arrest cell proliferation at the G1 phase, indicating its potential as a therapeutic agent in cancer treatment .
Another investigation focused on the interaction of CPIHPA with androgen receptors, revealing its capability as a selective androgen receptor modulator (SARM). This property suggests that CPIHPA could be beneficial in treating conditions related to androgen receptor signaling, such as prostate cancer .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of substituted acetoacetate derivatives with hydrazines, followed by iodination. For example, in related pyrazole-4-carboxylic acid derivatives, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA yields intermediate esters, which are hydrolyzed to carboxylic acids . Iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Reaction optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of iodinating agents to improve yields .
Q. Which spectroscopic techniques are critical for confirming the structure of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm cyclopentyl and pyrazole ring substitution patterns. The iodo group’s deshielding effects are observable in C NMR .
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) validate the functional group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. How can solubility and stability be assessed for this compound under experimental conditions?
Solubility profiling in solvents (e.g., DMSO, ethanol, aqueous buffers) via UV-Vis spectroscopy or gravimetric analysis is standard. Stability studies involve HPLC monitoring under varying pH, temperature, and light exposure. For example, related pyrazole carboxylic acids show stability in acidic conditions but degrade in basic media due to ester hydrolysis .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are used to predict electronic properties and molecular interactions of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level can model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These methods help predict reactivity sites, such as the iodine atom’s susceptibility to nucleophilic substitution or the carboxylic acid’s hydrogen-bonding capacity. Comparisons between experimental (XRD) and theoretical bond lengths/angles resolve discrepancies in molecular geometry .
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example, in 5-methyl-1-phenylpyrazole-4-carboxylic acid, SC-XRD revealed a dihedral angle of 85.6° between the pyrazole and phenyl rings, which DFT initially overestimated by 5–7° . Refinement using programs like SHELXL or OLEX2 ensures accurate parameterization of bond lengths and torsional angles .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Functional Group Variation : Synthesize analogs with halogens (e.g., Br, Cl) or methyl groups at the 4-position to assess steric/electronic effects on target binding .
- Enzyme Assays : Test inhibitory activity against kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC values are correlated with substituent electronegativity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets (e.g., COX-2 or EGFR), guided by crystallographic data .
Q. How can kinetic studies elucidate the mechanism of iodine substitution in this compound?
Pseudo-first-order kinetics under varying concentrations of nucleophiles (e.g., NaI, KI) in polar aprotic solvents (e.g., DMSO) can be monitored via H NMR or LC-MS. Activation energy () calculations via Arrhenius plots reveal whether the reaction proceeds via SN1 or SN2 pathways. Isotopic labeling (e.g., I vs. I) may track substitution regioselectivity .
Methodological Notes
- Contradiction Management : Discrepancies between computational and experimental data (e.g., bond angles) require iterative refinement of DFT basis sets or validation with advanced techniques like synchrotron XRD .
- Safety Protocols : While commercial data are excluded, lab handling should follow general guidelines for iodinated compounds (e.g., PPE, fume hood use) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
